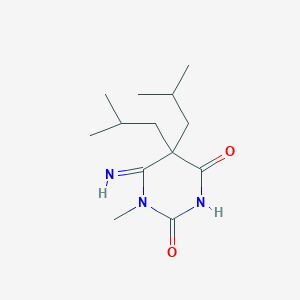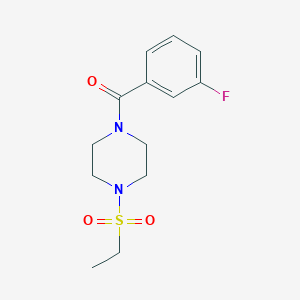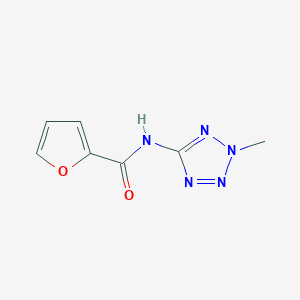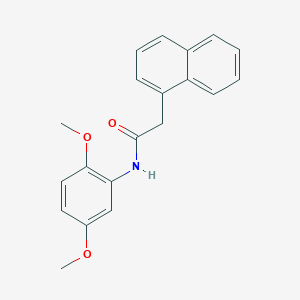
N-(2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide, also known as N-phenylacetyl-2,5-dimethoxyphenethylamine (NPDPA), is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system.
科学的研究の応用
Fluorescent Probing and Sensing : A study utilized a derivative of N-(2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide for the sensitive detection of carbonyl compounds in environmental water samples. This compound served as a fluorescent probe, indicating its potential in environmental monitoring and analysis (Houdier et al., 2000).
Chemical Synthesis and Organic Chemistry : Another application is observed in organic chemistry, where derivatives of this compound are used in the synthesis of complex organic compounds. This includes the synthesis of dimethyl 2-(acyl(l naphthyl)amino)-3-(l,I, I-triphenyl-A 5 - phosphany lidene )succinates, demonstrating its versatility in chemical reactions (Ramazani et al., 2003).
Electrochemical Studies : This compound is also used in electrochemical studies, such as in the investigation of the electrochemical oxidation of acetaminophen in aqueous solutions. The research explores kinetic evaluations of various chemical processes, highlighting its utility in understanding reaction mechanisms (Nematollahi et al., 2009).
Medical Imaging and Diagnosis : In the medical field, a derivative of this compound, specifically [18F]FDDNP, has been used in conjunction with positron emission tomography for the localization and load assessment of neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This highlights its significant potential in medical imaging and diagnostic processes (Shoghi-Jadid et al., 2002).
Enzyme Inhibition Research : This compound also finds use in the study of enzyme inhibition, as seen in the evaluation of sulfonamide derivatives of dagenan chloride as lipoxygenase and α-glucosidase inhibitors. This research indicates the potential of this compound derivatives in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-16-10-11-19(24-2)18(13-16)21-20(22)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVAOVALNWYMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5597046.png)
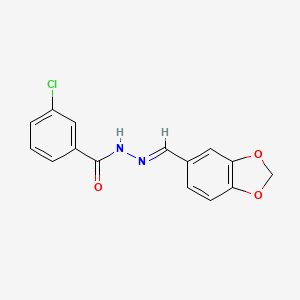
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5597056.png)
![1'-[2-(4-chlorophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5597062.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)
![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597089.png)
![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)
![N-((3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5597120.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)
